molecular formula C11H12N2O3S2 B2847738 2-phenoxy-N-(thiazol-2-yl)ethanesulfonamide CAS No. 1396876-00-8

2-phenoxy-N-(thiazol-2-yl)ethanesulfonamide

Cat. No.: B2847738
CAS No.: 1396876-00-8
M. Wt: 284.35
InChI Key: BWLMSBKCJMVFRQ-UHFFFAOYSA-N
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Description

2-phenoxy-N-(thiazol-2-yl)ethanesulfonamide is a chemical compound that has garnered interest due to its potential applications in various scientific fields. This compound features a phenoxy group, a thiazole ring, and an ethanesulfonamide moiety, which contribute to its unique chemical properties and reactivity.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-phenoxy-N-(thiazol-2-yl)ethanesulfonamide typically involves the coupling of a phenoxy acid derivative with a thiazole-containing amine. One common method includes the use of dry dichloromethane (DCM) as a solvent, lutidine as a base, and 2-(1H-benzotriazole-1-yl)-1,1,3,3-tetramethylaminium tetrafluoroborate (TBTU) as a coupling reagent . The reaction conditions often require careful control of temperature and pH to ensure high yield and purity of the final product.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and scalability of the production process. Additionally, industrial methods may incorporate advanced purification techniques such as crystallization and chromatography to achieve the desired product quality.

Chemical Reactions Analysis

Types of Reactions

2-phenoxy-N-(thiazol-2-yl)ethanesulfonamide can undergo various chemical reactions, including:

    Oxidation: The phenoxy group can be oxidized to form phenoxy radicals or quinones.

    Reduction: The sulfonamide moiety can be reduced to form corresponding amines.

    Substitution: The thiazole ring can participate in nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are often used.

    Substitution: Nucleophilic substitution reactions may involve reagents like sodium hydride (NaH) or potassium tert-butoxide (KOtBu).

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the phenoxy group can yield quinones, while reduction of the sulfonamide moiety can produce primary amines.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

This compound stands out due to its unique combination of a phenoxy group, thiazole ring, and ethanesulfonamide moiety. This combination imparts distinct chemical properties and reactivity, making it a valuable compound for diverse research and industrial applications.

Properties

IUPAC Name

2-phenoxy-N-(1,3-thiazol-2-yl)ethanesulfonamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H12N2O3S2/c14-18(15,13-11-12-6-8-17-11)9-7-16-10-4-2-1-3-5-10/h1-6,8H,7,9H2,(H,12,13)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BWLMSBKCJMVFRQ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C=C1)OCCS(=O)(=O)NC2=NC=CS2
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H12N2O3S2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

284.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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